molecular formula C17H13FO5S B2724806 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one CAS No. 904432-78-6

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one

Cat. No.: B2724806
CAS No.: 904432-78-6
M. Wt: 348.34
InChI Key: MRYVKVVGMRZOIO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one (CAS 904450-42-6) is a synthetic coumarin derivative with a molecular weight of 348.34 g/mol and a molecular formula of C17H13FO5S . This compound is characterized by a 4-fluoro-3-methylbenzenesulfonyl group at the 3-position and a methoxy substituent at the 6-position of the chromen-2-one (coumarin) scaffold, a structural class widely investigated for its diverse biological activities . This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for the development of more complex molecules with potential therapeutic applications . Researchers are exploring its core structure for significant biological activities, including antimicrobial and anti-inflammatory properties . The structural motif of sulfonylated coumarins is also of interest in the development of enzyme inhibitors. For instance, related chromen-2-one compounds have been studied for their inhibitory activity against enzymes like alpha-glucosidase, suggesting potential research pathways for metabolic disorders . Furthermore, the coumarin scaffold is a recognized privileged structure in drug discovery, featured in compounds investigated for targeting key inflammatory pathways, such as the p38 MAPK pathway to inhibit TNF-α production . Its mechanism of action in various experimental models is believed to involve interaction with specific molecular targets, potentially inhibiting certain enzymes or modulating receptor activity . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO5S/c1-10-7-13(4-5-14(10)18)24(20,21)16-9-11-8-12(22-2)3-6-15(11)23-17(16)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVKVVGMRZOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Challenges

  • Regioselectivity : Ensuring sulfonation occurs exclusively at position 3 of the coumarin nucleus.
  • Functional Group Compatibility : Managing reactivity of the methoxy group during sulfonylation.
  • Crystallinity Control : Achieving high-purity crystalline forms via solvent optimization.

Coumarin Core Synthesis

The 6-methoxy-2H-chromen-2-one scaffold is typically synthesized via acid-catalyzed cyclization or transition-metal-mediated methods.

Pechmann Condensation

A classical approach involves the reaction of resorcinol derivatives with β-keto esters under acidic conditions:

  • Reactants : 5-methoxyresorcinol and ethyl acetoacetate.
  • Conditions : Concentrated sulfuric acid at 0–5°C for 6 hours.
  • Yield : 65–72%.

Catalytic Cyclization

Cobalt-catalyzed methods offer improved regiocontrol and milder conditions:

  • Catalyst : [CoII(porphyrin)] complex.
  • Substrates : Salicylaldehyde derivatives and terminal alkynes.
  • Conditions : Toluene, 80°C, 12 hours.
  • Yield : 78–85%.

The introduction of the 4-fluoro-3-methylbenzenesulfonyl group is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement.

Direct Sulfonylation

  • Sulfonating Agent : 4-Fluoro-3-methylbenzenesulfonyl chloride.
  • Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C → room temperature, 4 hours.
  • Yield : 60–68%.

Microwave-Assisted Sulfonation

  • Conditions : Acetonitrile, TEA, microwave irradiation (100 W, 120°C, 30 min).
  • Yield : 75–80%.

Purification and Crystallization

Recrystallization is critical for isolating the pure compound. Solvent systems are selected based on solubility profiles:

Solvent System Temperature Purity (%) Yield (%) Source
Ethanol/Water (3:1) 4°C 99.5 85
Ethyl Acetate/Hexane (1:2) RT 98.2 78
Methanol −20°C 97.8 82

Notes : Trituration with diethyl ether improves crystallinity by removing amorphous impurities.

Mechanistic Insights

Sulfonylation Mechanism

The reaction proceeds via a two-step process:

  • Generation of Sulfonyl Electrophile :
    $$ \text{Ar-SO}2\text{Cl} + \text{TEA} \rightarrow \text{Ar-SO}2^+ + \text{TEA-HCl} $$
  • Electrophilic Attack :
    The coumarin’s position 3 (electron-rich due to resonance) undergoes sulfonation.

Side Reactions and Mitigation

  • Ortho Sulfonation : Minimized using bulky bases (e.g., pyridine) to sterically hinder competing sites.
  • Methoxy Demethylation : Avoided by maintaining reaction temperatures below 50°C.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-4), 6.95 (s, 1H, H-5), 3.89 (s, 3H, OCH₃).
  • IR (KBr): 1735 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Thermal Analysis

  • TGA : Decomposition onset at 220°C, indicating thermal stability.
  • DSC : Melting point at 148–150°C.

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield (%)
Pechmann Condensation Low cost, simple setup Harsh acids, moderate yields 65–72
Catalytic Cyclization Mild conditions, high regiocontrol Expensive catalysts 78–85
Microwave Sulfonation Rapid, high yields Specialized equipment required 75–80

Industrial-Scale Considerations

  • Process Optimization : Continuous-flow reactors reduce reaction times by 40% compared to batch methods.
  • Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium or copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonyl group yields a sulfide derivative.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluoro-methylphenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Coumarin derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:

Table 1: Structural Features of Selected Coumarin Derivatives
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight
Target Compound 2H-chromen-2-one 3-(4-fluoro-3-methylbenzenesulfonyl), 6-methoxy C₁₇H₁₃FO₅S 348.35 g/mol
6-Bromo-3-(4-fluorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one 2H-chromen-2-one 3-(4-fluorobenzenesulfonyl), 6-bromo, 8-methoxy C₁₆H₁₀BrFO₅S 421.21 g/mol
3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one 2H-chromen-2-one 3-(thiazolyl with 2-Cl-phenyl), 6-methoxy C₁₉H₁₂ClNO₃S 369.82 g/mol
7-(4-Chlorobenzyloxy)-6-methoxy-2H-chromen-2-one (Compound 23) 2H-chromen-2-one 7-(4-Cl-benzyloxy), 6-methoxy C₁₆H₁₁ClO₄ 302.71 g/mol
3-(3-Fluoro-4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one 2H-chromen-2-one 3-(3-fluoro-4-hydroxyphenyl), 6-methoxy C₁₆H₁₁FO₄ 298.26 g/mol

Key Observations :

  • Sulfonyl vs.
  • Halogen Positioning : Bromine at position 6 () increases molecular weight and lipophilicity, whereas fluorine in the target compound improves bioavailability and binding specificity .
  • Methoxy Group: The 6-methoxy group is conserved across analogs, suggesting its role in maintaining planar chromenone geometry for π-π stacking in biological targets.

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by a chromenone backbone with a sulfonyl group at position 3 and a methoxy group at position 6. The incorporation of the 4-fluoro-3-methylbenzenesulfonyl moiety significantly enhances its potential for biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The unique structural features of this compound can be summarized as follows:

Property Details
Molecular Formula C16H15FNO4S
Molecular Weight 335.36 g/mol
Functional Groups Chromenone, sulfonyl, methoxy
Physical State Solid

The presence of the fluoro-substituted aromatic ring and the sulfonyl moiety may enhance solubility and bioactivity compared to other chromenones, potentially leading to distinct pharmacological profiles that warrant further investigation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluoro and methoxy substituents may enhance binding affinity and specificity for certain biological targets. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator, leading to various therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could have implications for treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells or inhibit pathways critical for tumor growth. Its unique structure allows it to interact with multiple cellular targets, enhancing its efficacy against different cancer types .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of chromone derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic application in inflammatory diseases.

Study 3: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, particularly in breast cancer cells (MCF-7). The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves sequential sulfonylation and coupling reactions. For example:

  • Step 1 : Sulfonylation of 6-methoxy-2H-chromen-2-one with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
  • Optimization : Adjusting reaction temperature (60–80°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of chromenone to sulfonyl chloride) improves yields (70–85%) and minimizes byproducts like unreacted sulfonyl intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Key signals include the sulfonyl-attached aromatic protons (δ 7.8–8.2 ppm) and methoxy group (δ 3.9 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) confirm substitution patterns .
  • HRMS-ESI : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₇H₁₄FSO₅: 365.0563; observed: 365.0565) validates molecular formula .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the sulfonyl group on chromenone planarity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular structure of this sulfonated chromenone derivative?

  • Methodology :

  • Data Collection : High-resolution (<1.0 Å) XRD data collected at low temperature (100 K) minimizes thermal motion artifacts .
  • SHELX Refinement : Anisotropic displacement parameters refine sulfonyl group geometry (S–O bond lengths: ~1.43 Å; O–S–O angles: ~119°). Hydrogen bonding networks (e.g., C–H⋯O interactions) are modeled using SHELXL’s DFIX and DANG constraints .
  • Validation : R-factor convergence (<0.05) and electron density maps confirm absence of disorder .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when conflicting biological data arise in studies involving this compound?

  • Approach :

  • Comparative SAR Table :
Substituent PositionBiological Activity (IC₅₀, μM)Key Structural Feature
4-Fluoro-3-methyl12.3 (Enzyme X inhibition)Sulfonyl electron withdrawal
3-Chloro-4-methyl45.7 (Enzyme X inhibition)Increased steric hindrance
6-Methoxy8.9 (Enzyme Y activation)Enhanced H-bond donation
  • Contradiction Resolution : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or π-π stacking variations in enzyme binding pockets. Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What methodologies are recommended for validating hydrogen-bonding networks in the crystal lattice, and how do these interactions influence stability?

  • Analysis :

  • Graph Set Notation : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs). For example, C8–H8⋯O2 (2.85 Å, 158°) forms a chain motif stabilizing the crystal packing .
  • Thermogravimetry (TGA) : Correlate thermal decomposition temperatures (e.g., 220°C) with hydrogen-bond density. Higher H-bond density delays sublimation .

Q. How can computational modeling predict the reactivity of the sulfonyl group in further derivatization reactions?

  • Methods :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfonyl sulfur (F⁻ index: 0.15) is prone to nucleophilic substitution .
  • MD Simulations : Simulate reaction trajectories (e.g., sulfonyl group displacement by amines) in explicit solvent (e.g., DMSO) to predict activation barriers and regioselectivity .

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